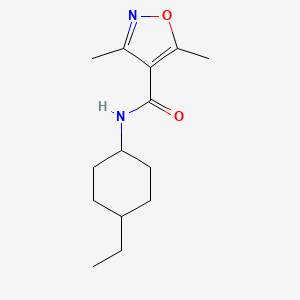

![molecular formula C16H16N2O4 B4756802 3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4756802.png)

3-{[(2-methoxyphenoxy)acetyl]amino}benzamide

Overview

Description

“3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” is a compound that has been identified as a potential inhibitor of Fusarium oxysporum f. sp. Lycopersici, a soilborne pathogen that infects tomato plants . It has been suggested that this compound could be highly effective in combating FOL infection .

Molecular Structure Analysis

The molecular structure of “3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” has been analyzed using comparative modeling . The best possible structures obtained were then refined, validated, and utilized for subsequent analysis .Physical And Chemical Properties Analysis

The compound “3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” has a molecular weight of 301.302 . Its linear formula is C16H15NO5 .Scientific Research Applications

Inhibitor of Fusarium oxysporum f. sp. Lycopersici (FOL)

Fusarium oxysporum f. sp. Lycopersici (FOL) is a soilborne pathogen that infects tomato plants and inflicts severe damage, resulting in heavy yield losses worldwide . The compound “3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” has been identified as a promising inhibitor of FOL . It interacts stably with the Secreted in Xylem (SIX1) protein, a pathogenicity factor of FOL, and could be highly effective in combating FOL infection .

Antifungal Applications

The compound has potential antifungal applications. It was identified from a library of antifungal compounds for its ability to interact with the SIX1 protein . This suggests that it could be used as a potential candidate in the prevention of FOL infection .

Biocontrol Methods

In addition to its direct antifungal properties, the compound could also be used in conjunction with biocontrol methods and strategies that use transgenic plants overexpressing resistance genes . This could provide a more comprehensive approach to managing FOL infections .

Research and Development

The compound is available for scientific research and can be found in various scientific research product catalogs . This suggests that it could be used in a variety of research and development applications .

Mechanism of Action

Target of Action

The primary target of the compound “3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” is the Secreted in Xylem 1 (SIX1) protein of the Fusarium oxysporum f. sp. Lycopersici (FOL) pathogen . SIX1 is a small cysteine-rich fungal protein found in the xylem sap of FOL-infected tomato plants . It plays a major role in determining host specificity and contributes to pathogenicity/virulence .

Mode of Action

The compound interacts with the SIX1 protein, inhibiting its function . This interaction disrupts the normal functioning of the SIX1 protein, thereby inhibiting the pathogenicity of the FOL pathogen .

Biochemical Pathways

It is known that the compound’s action on the six1 protein disrupts the normal functioning of the fol pathogen, which relies on six1 for its pathogenicity . This disruption could potentially affect multiple biochemical pathways within the pathogen.

Result of Action

The result of the compound’s action is the inhibition of the FOL pathogen’s pathogenicity . By disrupting the function of the SIX1 protein, the compound reduces the pathogen’s ability to infect tomato plants . This could potentially lead to a reduction in the severity of Fusarium wilt disease in tomato plants .

Action Environment

The environment can influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with the SIX1 protein.

Future Directions

properties

IUPAC Name |

3-[[2-(2-methoxyphenoxy)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-2-3-8-14(13)22-10-15(19)18-12-6-4-5-11(9-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOLUJBQEKWSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2-Methoxyphenoxy)acetyl]amino}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4756724.png)

![2-methyl-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4756726.png)

![1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine](/img/structure/B4756740.png)

![1'-methyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4756741.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4756745.png)

![2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4756766.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-methylbenzamide](/img/structure/B4756774.png)

![N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)

![[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756790.png)

![4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid](/img/structure/B4756794.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)